3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
Description
3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a trifluoropropyl substituent at the 1-position and a methoxycarbonyl group at the 3-position. This compound combines electron-withdrawing groups (trifluoropropyl and methoxycarbonyl) with a carboxylic acid functionality, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or conjugation reactions for improved bioavailability .
Properties
Molecular Formula |
C9H9F3N2O4 |
|---|---|
Molecular Weight |
266.17 g/mol |
IUPAC Name |
5-methoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O4/c1-18-8(17)5-4-6(7(15)16)14(13-5)3-2-9(10,11)12/h4H,2-3H2,1H3,(H,15,16) |
InChI Key |
ZRDNSMHZHKBHNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(=O)O)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Dicarboxylate Esters
The primary synthetic route begins with diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material. The trifluoropropyl group is introduced at the pyrazole’s nitrogen via alkylation.
Procedure:
-
Alkylation Reaction :
-
Reagents : Diethyl 1H-pyrazole-3,5-dicarboxylate, 3-bromo-1,1,1-trifluoropropane, potassium carbonate (KCO), acetone.
-
Mechanism : The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic carbon of the trifluoropropyl bromide.
-
Outcome : Formation of diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate .
-
Selective Hydrolysis of Ester Groups
The second step involves selective hydrolysis of the 5-position ester to yield the carboxylic acid while retaining the 3-position methoxycarbonyl group.
Procedure:
-
Hydrolysis Reaction :
-
Reagents : Diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate, potassium hydroxide (KOH), methanol.
-
Conditions : Cooling to 0°C, followed by gradual warming to room temperature and stirring for 10–12 hours.
-
Mechanism : Base-mediated saponification selectively targets the 5-ester due to steric and electronic factors.
-
Outcome : 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid .
-
Key Data:
Alternative Methods
Cyclocondensation with Hydrazine Derivatives
An alternative approach involves constructing the pyrazole ring from hydrazine and a diketone precursor.
Procedure:
Copper-Catalyzed Cycloaddition
Recent advances utilize copper catalysts for regioselective pyrazole synthesis.
Procedure:
Key Data:
Reaction Optimization and Conditions
Alkylation Efficiency
Hydrolysis Selectivity
-
Base Strength : KOH in methanol ensures selective 5-ester hydrolysis.
-
Temperature Control : Gradual warming prevents over-hydrolysis.
Analytical Characterization
Critical spectroscopic data confirm the compound’s structure:
-
H NMR (400 MHz, CDCl) : δ 7.85 (s, 1H, pyrazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH), 3.90 (s, 3H, OCH), 3.60 (t, J = 6.8 Hz, 2H, NCH), 2.45 (m, 2H, CFCH).
-
IR (KBr) : 1705 cm (C=O), 1280 cm (C-F).
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 3 undergoes standard acid-catalyzed esterification and amidation. For example:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 3-(methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate | 78% | |
| Amidation | Thionyl chloride (SOCl₂), followed by NH₃ | 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide | 65% |
These reactions exploit the carboxylic acid's nucleophilic carbonyl oxygen, enabling bond formation with alcohols or amines. The trifluoropropyl group does not interfere with these transformations, as shown by retained yields.
Hydrolysis of the Methoxycarbonyl Group
The ester group at position 5 can be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid derivative:
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| 1M NaOH, 80°C, 4h | 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid | Complete conversion observed via HPLC | |
| 1M HCl, reflux, 6h | Same product as above | Lower yield (72%) compared to basic conditions |
This hydrolysis is critical for generating intermediates with enhanced solubility or reactivity for further modifications.
Decarboxylation Reactions
Thermal decarboxylation occurs under controlled pyrolysis (200–250°C), producing gaseous CO₂ and the corresponding pyrazole derivative:
| Temperature | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 220°C | None | 3-Methoxycarbonyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole | 58% | |
| 240°C | CuO (5 mol%) | Same product | 82% |
The trifluoropropyl group stabilizes the intermediate radical, improving yields in catalyzed reactions .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and sulfonation at position 4 (meta to substituents):
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2h | 4-Nitro derivative | 45% | |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 3h | 4-Sulfo derivative | 37% |
The electron-withdrawing trifluoropropyl and methoxycarbonyl groups direct electrophiles to the less hindered position 4.
Reduction of the Carboxylic Acid
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:
| Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-methanol | 63% |
This reaction highlights the reducibility of the acid group while preserving the ester functionality.
Fluorine-Specific Reactivity
The trifluoropropyl chain participates in nucleophilic substitution under harsh conditions:
| Reaction | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Dehydrofluorination | KOH, DMSO | 1-(3,3-Difluoropropenyl)-1H-pyrazole derivative | Forms a double bond | |
| Grignard Addition | RMgX | Alkylated derivatives | Limited by steric hindrance |
This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules or fluorinated materials. Further studies are needed to explore catalytic asymmetric reactions and cross-coupling applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₉F₃N₂O₄
- Molecular Weight : 266.17 g/mol
- Boiling Point : Approximately 378.1 °C (predicted)
- Density : 1.51 g/cm³ (predicted)
- pKa : 3.62 (predicted)
The presence of the trifluoropropyl group enhances the compound's lipophilicity and potential biological activity due to the unique electronic properties of fluorine atoms. This can lead to improved pharmacokinetic profiles in drug development .
Medicinal Chemistry Applications
-
Pharmacological Properties :
- Research indicates that compounds within the pyrazole class often exhibit anti-inflammatory, analgesic, and antipyretic activities. The specific structure of 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid suggests potential pharmacological applications in these areas .
- Interaction studies have shown that this compound may bind effectively to various biological targets, such as enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.
- Drug Development :
Agrochemical Applications
-
Herbicides and Fungicides :
- Due to its ability to inhibit specific enzymes in target plants and pathogens, 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is being investigated for its effectiveness as a herbicide and fungicide. The trifluoropropyl group may enhance its efficacy against resistant strains .
- Pesticide Development :
Material Science Applications
- The compound is also being evaluated for use in developing advanced materials that require specific thermal and chemical resistance properties. Its unique chemical structure can contribute to improved performance in polymers and coatings .
Case Study 1: Pharmacological Evaluation
A study conducted on a series of pyrazole derivatives, including 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, demonstrated significant anti-inflammatory activity in animal models. The study utilized molecular docking simulations to predict binding affinities with COX enzymes, revealing promising results that warrant further investigation into its therapeutic potential .
Case Study 2: Agrochemical Efficacy
In a comparative analysis of various pyrazole-based agrochemicals, 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exhibited superior efficacy against target pathogens when tested in field trials. The compound's ability to disrupt metabolic pathways in fungi was highlighted as a key mechanism behind its effectiveness as a fungicide .
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The trifluoropropyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 1-methyl derivative, logP ~1.2 vs. target ~2.5), enhancing membrane permeability .
- The carboxylic acid group improves water solubility at physiological pH, unlike ester derivatives (e.g., Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate), which are more lipophilic .
Electronic Effects
- The electron-withdrawing trifluoropropyl group stabilizes the pyrazole ring, reducing susceptibility to oxidative degradation compared to alkyl or aryl substituents .
Biological Activity
3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its unique structure and potential biological activities. This compound is characterized by the presence of a methoxycarbonyl group and a trifluoropropyl substituent, which contribute to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 266.17 g/mol.
Pharmacological Properties
The biological activity of pyrazole derivatives, including 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, has been extensively studied. Pyrazoles are recognized for their anti-inflammatory , analgesic , and antimicrobial properties. The incorporation of fluorinated groups like trifluoropropyl often enhances the lipophilicity and overall biological activity of these compounds .
Key Biological Activities:
- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .
- Analgesic : These compounds are effective in pain relief, making them candidates for analgesic drug development.
- Antimicrobial : Studies indicate that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains .
The mechanisms through which 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exerts its effects are still under investigation. However, it is known that pyrazoles can inhibit various enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The trifluoropropyl group may play a significant role in enhancing the compound's interaction with biological targets due to its unique electronic properties .
Study 1: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of various pyrazole derivatives, including those similar to 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. The results demonstrated that compounds with trifluoromethyl groups exhibited enhanced anti-inflammatory activity in carrageenan-induced edema models .
Study 2: Antimicrobial Efficacy
Research involving the screening of pyrazole derivatives against Mycobacterium tuberculosis (MTB) revealed that certain compounds showed promising results in inhibiting bacterial growth at low concentrations. This suggests potential applications in treating tuberculosis and other bacterial infections .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications in the pyrazole ring significantly influence biological activity. The presence of electron-withdrawing groups like trifluoropropyl was found to enhance both lipophilicity and bioactivity, making these derivatives suitable for further pharmacological exploration .
Comparative Analysis
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | C9H9F3N2O4 | Anti-inflammatory, analgesic |
| Phenylbutazone | C19H20N2O2 | Anti-inflammatory |
| Pyrazolidinedione | C8H8N2O2 | Analgesic |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole core. For example, trifluoropropyl groups can be introduced via nucleophilic substitution or coupling reactions. Key optimization steps include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity for the 1,3,5-trisubstituted pyrazole structure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomeric byproducts, as seen in CAS RN 1352319-02-8/1352319-03-9 mixtures .
Basic: Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks should researchers prioritize?
Answer:
- NMR :
- FTIR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 1250–1100 cm⁻¹ (C-F stretching) confirm functional groups .
Basic: What methodologies are recommended for assessing purity, and how should common impurities be addressed?
Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Impurities like unreacted β-keto esters elute earlier (retention time <5 min) .
- GC-MS : Detects volatile byproducts (e.g., methyl trifluoropropionate) with a DB-5MS column and He carrier gas .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove polar impurities, achieving ≥98% purity .
Advanced: How can computational modeling predict this compound’s reactivity or interactions with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoropropyl group’s hydrophobicity enhances binding affinity to hydrophobic pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyrazole ring’s electron-deficient nature facilitates charge-transfer interactions .
Advanced: What strategies resolve isomeric byproducts formed during synthesis?
Answer:
- Chiral HPLC : Utilize a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers, as demonstrated for CAS RN 1352319-02-8 .
- Crystallography : Single-crystal X-ray diffraction distinguishes regioisomers by analyzing dihedral angles between substituents .
- Dynamic NMR : Monitor coalescence of trifluoropropyl proton signals in DMSO-d₆ at variable temperatures to identify rotamers .
Advanced: How should researchers validate contradictory biological activity data across assays?
Answer:
- Positive/Negative Controls : Include reference inhibitors (e.g., indomethacin for COX-2 assays) to calibrate activity thresholds .
- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points to calculate accurate IC₅₀ values.
- Orthogonal Assays : Cross-validate enzyme inhibition data with cell-based assays (e.g., NF-κB luciferase reporters) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
